

# Zaurategrast ethyl ester sulfate CAS number and chemical properties

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Compound of Interest

Compound Name: Zaurategrast ethyl ester sulfate

Cat. No.: B2516624 Get Quote

## Zaurategrast Ethyl Ester Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Zaurategrast, also known as CDP323, is a small molecule antagonist of the  $\alpha4\beta1$  and  $\alpha4\beta7$  integrins. Developed initially for the oral treatment of multiple sclerosis, it acts by inhibiting the migration of immune cells across blood vessel walls into inflamed tissues. **Zaurategrast ethyl ester sulfate** is the ethyl ester prodrug of the active moiety, designed to enhance bioavailability. Although its clinical development was discontinued, the compound remains a significant tool for research into autoimmune and inflammatory disorders due to its specific mechanism of action. This document provides a comprehensive technical guide to the chemical properties, mechanism of action, and available experimental data for **Zaurategrast ethyl ester sulfate**.

### **Chemical Properties and Data**

Zaurategrast ethyl ester and its sulfate salt are key compounds for research in integrin antagonism. The following tables summarize their core chemical and physical properties.

Table 1: Chemical Identification of Zaurategrast Ethyl Ester and its Sulfate Salt



Identifier	Zaurategrast Ethyl Ester	Zaurategrast Ethyl Ester Sulfate
Synonyms	CDP323, UCB1184197	CDP323 sulfate, UCB1184197 sulfate
CAS Number	455264-30-9	1214261-78-5
Molecular Formula	C28H29BrN4O3	C28H29BrN4O3 • H2SO4
Molecular Weight	549.46 g/mol	647.54 g/mol

Table 2: Physicochemical Properties of Zaurategrast Ethyl Ester and its Sulfate Salt

Property	Zaurategrast Ethyl Ester	Zaurategrast Ethyl Ester Sulfate
Solubility	Soluble in DMSO	Soluble in DMSO
Storage Temperature	-20°C (for long-term storage)	-20°C (for long-term storage)
Purity (typical)	>98% (by HPLC)	>98% (by HPLC)

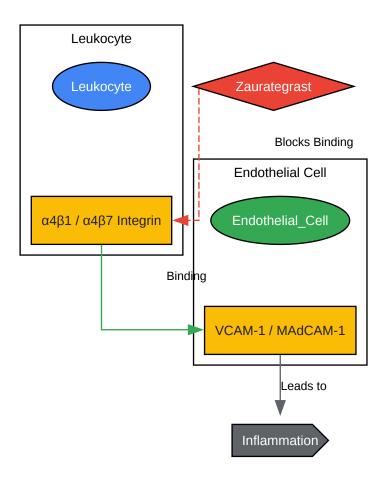
# Mechanism of Action: $\alpha 4\beta 1/\alpha 4\beta 7$ Integrin Antagonism

Zaurategrast's therapeutic potential stems from its role as an antagonist of  $\alpha 4\beta 1$  (also known as Very Late Antigen-4, VLA-4) and  $\alpha 4\beta 7$  integrins. These integrins are cell adhesion molecules expressed on the surface of leukocytes (white blood cells) and are crucial for their migration from the bloodstream into tissues.

In inflammatory conditions, endothelial cells lining the blood vessels upregulate the expression of ligands for these integrins, namely Vascular Cell Adhesion Molecule-1 (VCAM-1) for  $\alpha4\beta1$  and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for  $\alpha4\beta7$ . The binding of leukocyte integrins to these ligands facilitates the adhesion and subsequent transmigration of leukocytes into the surrounding tissue, perpetuating the inflammatory cascade.



Zaurategrast competitively binds to the  $\alpha 4$  subunit of the integrins, thereby blocking the interaction with VCAM-1 and MAdCAM-1. This inhibition prevents the trafficking of pathogenic lymphocytes into sites of inflammation, such as the central nervous system in multiple sclerosis.



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Figure 1. Zaurategrast blocks the interaction between leukocyte integrins and endothelial ligands.

## Experimental Protocols General Synthesis Workflow

While a specific, detailed synthesis protocol for Zaurategrast is proprietary, a general workflow can be inferred from the synthesis of similar small molecule antagonists. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.





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